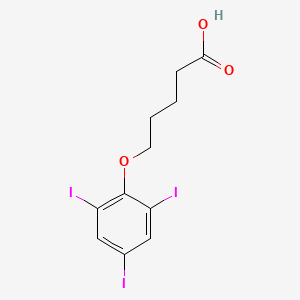
5-(2,4,6-Triiodophenoxy)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4,6-Triiodophenoxy)pentanoic acid: is an organic compound characterized by the presence of three iodine atoms attached to a phenoxy group, which is further connected to a pentanoic acid chain. This compound is notable for its high molecular weight and the presence of iodine, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,6-Triiodophenoxy)pentanoic acid typically involves the iodination of a phenoxy group followed by the attachment of a pentanoic acid chain. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the selective introduction of iodine atoms at the 2, 4, and 6 positions of the phenoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors. These reactors are designed to handle the exothermic nature of the iodination reaction and ensure consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to the formation of deiodinated products.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Deiodinated phenoxy derivatives.
Substitution: Phenoxy derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-(2,4,6-Triiodophenoxy)pentanoic acid is used as a precursor in the synthesis of various iodinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, the compound is used as a radiolabeling agent due to the presence of iodine atoms. It can be incorporated into biomolecules to study their behavior and interactions in biological systems.
Medicine: The compound’s iodine content makes it useful in medical imaging techniques such as computed tomography (CT) scans. It can be used as a contrast agent to enhance the visibility of internal structures.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(2,4,6-Triiodophenoxy)pentanoic acid is primarily related to its ability to interact with biological molecules through its iodine atoms. The iodine atoms can form strong interactions with electron-rich sites in biomolecules, leading to changes in their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparación Con Compuestos Similares
- 4-Iodophenoxyacetic acid
- 2,4,6-Triiodophenol
- 5-Iodopentanoic acid
Comparison: 5-(2,4,6-Triiodophenoxy)pentanoic acid is unique due to the presence of three iodine atoms on the phenoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and greater potential for radiolabeling applications. Its structure also allows for more versatile chemical modifications, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
839672-02-5 |
|---|---|
Fórmula molecular |
C11H11I3O3 |
Peso molecular |
571.92 g/mol |
Nombre IUPAC |
5-(2,4,6-triiodophenoxy)pentanoic acid |
InChI |
InChI=1S/C11H11I3O3/c12-7-5-8(13)11(9(14)6-7)17-4-2-1-3-10(15)16/h5-6H,1-4H2,(H,15,16) |
Clave InChI |
KLVJBRGZZSWXGI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1I)OCCCCC(=O)O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


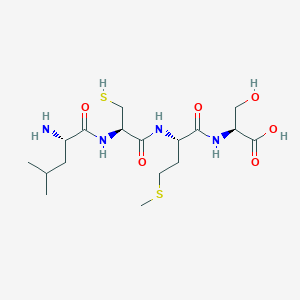
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
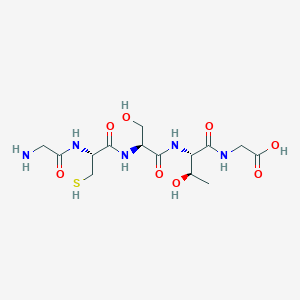
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
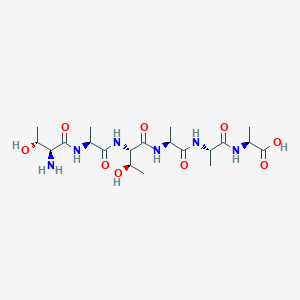

![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
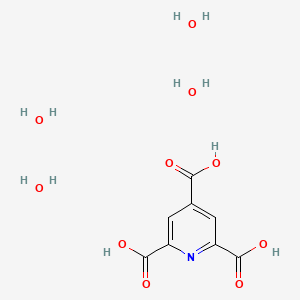
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)

